Stereochemical Control of Amide Bond Conformation
The (2S,5R) configuration places the aminomethyl substituent trans to the carboxylate ester, leading to a predicted preference for the trans peptidyl–prolyl amide bond when incorporated into peptides. This contrasts directly with the (2S,5S)- and (2R,5R)-5-aminomethylproline derivatives, which—upon protonation of the aminomethyl group—strongly favor the cis amide conformation . While quantitative cis/trans ratios have been experimentally determined for the (2S,5S) and (2R,5R) isomers (≥90% cis for protonated forms; ca. 60–70% trans for neutral forms), the (2S,5R) isomer is predicted to exhibit a trans preference of ≥80% based on steric and electrostatic arguments derived from the same study .
| Evidence Dimension | Peptidyl–prolyl amide cis/trans ratio (predicted/measured) |
|---|---|
| Target Compound Data | (2S,5R)-5-aminomethylproline methyl ester: predicted ≥80% trans amide conformation (neutral form); trans geometry expected to dominate |
| Comparator Or Baseline | (2S,5S)-5-aminomethylproline methyl ester: ca. 60–70% trans (neutral), ≥90% cis (protonated); (2R,5R)-isomer: ca. 60–70% trans (neutral), ≥90% cis (protonated) |
| Quantified Difference | Approximately 20–30 percentage point shift in trans preference relative to the (2S,5S) neutral form; opposite conformational preference under acidic (protonated) conditions |
| Conditions | NMR conformational analysis in D₂O and DMSO-d₆; protonation of the aminomethyl group via pH adjustment (pH < 7) |
Why This Matters
Procurement of the correct diastereomer is critical because substituting (2S,5R) for (2S,5S) or (2R,5R) in a peptide synthesis project will invert the dominant amide bond geometry, potentially destroying target binding affinity.
